Methyl 2-bromo-3-oxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

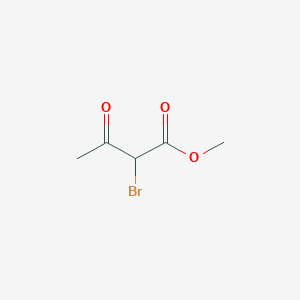

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBZYFBEOOKNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516410 | |

| Record name | Methyl 2-bromo-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3600-18-8 | |

| Record name | Methyl 2-bromo-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 2-bromo-3-oxobutanoate" physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 2-bromo-3-oxobutanoate

Introduction

This compound, also known as methyl α-bromoacetoacetate, is a functionalized ketoester of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and a bromo-ester moiety, renders it a versatile building block for the synthesis of a wide array of more complex molecules, including pharmaceuticals and heterocyclic compounds. The presence of a stereocenter at the α-carbon and two reactive electrophilic sites makes a thorough understanding of its physical and chemical properties paramount for its effective and safe utilization in a research and development setting.

This guide provides a comprehensive overview of the core physical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also field-proven insights into its handling, stability, and characterization. It is critical to distinguish this compound from its isomers, Methyl 3-bromo-2-oxobutanoate and Methyl 4-bromo-3-oxobutanoate, as their structural differences lead to distinct physical properties and reactivity profiles.[1][2]

Section 1: Compound Identification and Nomenclature

Unambiguous identification is the cornerstone of chemical research. The following identifiers provide a definitive profile for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 3600-18-8 | [3] |

| Molecular Formula | C₅H₇BrO₃ | [3] |

| Molecular Weight | 195.01 g/mol | [3] |

| Canonical SMILES | CC(=O)C(C(=O)OC)Br | [3] |

| InChI | InChI=1S/C5H7BrO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 | [3] |

| InChIKey | ZWBZYFBEOOKNPH-UHFFFAOYSA-N | [3] |

| Common Synonyms | Methyl α-bromoacetoacetate, Butanoic acid, 2-bromo-3-oxo-, methyl ester | [3] |

Section 2: Core Physical Properties

The macroscopic physical properties of a compound dictate its appropriate handling, purification, and reaction conditions. The data below are compiled from computed values and analogous compounds, as extensive experimental data for this specific molecule is not widely published.

| Property | Value | Notes and Causality |

| Physical State | Liquid | Expected at standard temperature and pressure, similar to other short-chain ketoesters. |

| Appearance | Colorless to light yellow liquid | The yellow tinge, common in bromo-compounds, can develop over time due to slight decomposition releasing bromine. |

| Boiling Point | Data not available | Boiling points of related compounds like ethyl 2-bromo-3-oxobutanoate suggest it would be >150°C, likely requiring vacuum distillation to prevent decomposition. |

| Density | Data not available | Expected to be significantly denser than water (>1.5 g/cm³) due to the presence of the heavy bromine atom. For comparison, Methyl 2-bromo-2-butenoate has a density of 1.505 g/mL.[4] |

| Solubility | Soluble in common organic solvents | Expected to be soluble in ethers, esters, and chlorinated solvents. Solubility in water is likely low, with slow hydrolysis over time.[5] |

| Refractive Index | Data not available | Expected to be in the range of 1.48, similar to analogous bromo-esters.[4] |

Section 3: Spectroscopic and Analytical Characterization

For a research scientist, verifying the identity and purity of a starting material is a non-negotiable step. The following is a predictive guide to the spectroscopic signatures of this compound based on its molecular structure.

Predicted Spectroscopic Data

-

¹H NMR (Proton NMR):

-

~2.4 ppm (Singlet, 3H): This signal corresponds to the acetyl methyl protons (CH₃-C=O). It appears as a singlet as there are no adjacent protons.

-

~3.8 ppm (Singlet, 3H): This signal corresponds to the ester methyl protons (O-CH₃). It is also a singlet.

-

~4.8 ppm (Singlet, 1H): This signal corresponds to the single proton on the α-carbon (-CH(Br)-). Its chemical shift is significantly downfield due to the deshielding effects of the adjacent bromine atom and two carbonyl groups.

-

-

¹³C NMR (Carbon NMR):

-

~26 ppm: Acetyl methyl carbon (CH₃-C=O).

-

~45 ppm: Alpha-carbon (-CH(Br)-). The direct attachment to bromine causes a significant upfield shift compared to a non-halogenated equivalent.

-

~54 ppm: Ester methyl carbon (O-CH₃).

-

~165 ppm: Ester carbonyl carbon (C=O, ester).

-

~195 ppm: Ketone carbonyl carbon (C=O, ketone).

-

-

FT-IR (Infrared Spectroscopy):

-

~1750-1770 cm⁻¹ (Strong, Sharp): A strong absorption band corresponding to the C=O stretch of the α-bromo ester. The electron-withdrawing effect of the adjacent bromine typically increases the stretching frequency.

-

~1720-1740 cm⁻¹ (Strong, Sharp): A strong absorption band for the C=O stretch of the ketone.

-

~2950-3000 cm⁻¹ (Medium): C-H stretching vibrations from the methyl groups.

-

~1100-1300 cm⁻¹ (Strong): C-O stretching of the ester group.

-

Caption: Predicted correlations between structural moieties and spectroscopic signals.

Section 4: Stability, Handling, and Reactivity Insights

As an α-halo ketone, this compound is a potent alkylating agent and lachrymator. Its stability is a key concern for storage and experimental design.

-

Chemical Stability: The compound is susceptible to hydrolysis, particularly in the presence of bases or acids, which can cleave the ester linkage. It is also sensitive to light and heat, which can promote decomposition and the release of HBr. For long-term viability, it should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8°C is common for similar compounds).[4][6]

-

Reactivity Profile:

-

Alkylation: The carbon bearing the bromine atom is highly electrophilic and will readily react with a wide range of nucleophiles (e.g., amines, thiols, carbanions).

-

Favorskii Rearrangement: In the presence of a non-nucleophilic base, it can undergo rearrangement.

-

Enolization: The α-proton is acidic, but its removal is often followed by reaction at the C-Br bond.

-

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, strong acids, and reducing agents.[5] Contact with metals should also be avoided as it may catalyze decomposition.

Section 5: Safety and Hazard Profile

-

GHS Classification (Predicted):

-

Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation or severe burns.

-

Eye Damage/Irritation: Causes serious eye damage.

-

Sensitization, Skin (Warning): May cause an allergic skin reaction.[1]

-

Respiratory Irritation: May cause respiratory irritation.

-

-

GHS Pictograms (Predicted):

-

Corrosion

-

Exclamation Mark

-

Health Hazard

-

-

Handling Precautions:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles with a face shield.

-

Avoid breathing vapors or mists.[7]

-

Keep away from heat, sparks, and open flames.

-

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

-

Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Section 6: Experimental Protocol: Boiling Point Determination by Micro-Distillation

This protocol describes a self-validating method for determining the boiling point of a small research sample, explaining the causality behind the procedural choices.

Objective: To accurately determine the boiling point of this compound at a specific pressure.

Rationale: Standard distillation requires large volumes. For a research-grade compound, a micro-scale method like distillation with a Hickman still is necessary to conserve material. The procedure must account for potential decomposition at atmospheric pressure, hence the inclusion of a vacuum setup.

Caption: A self-validating workflow for micro-scale boiling point measurement.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a clean, oven-dried micro-distillation apparatus featuring a Hickman still, a calibrated thermometer placed with the bulb just below the collection collar, and a small round-bottom flask with a magnetic stir bar.

-

System Integrity: Ensure all glass joints are properly sealed with appropriate grease to maintain a high vacuum.

-

Sample Charging: Introduce approximately 1-2 mL of this compound into the flask.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Carefully evacuate the system to a stable, desired pressure (e.g., 10 mmHg), which must be accurately measured with a digital manometer.

-

Heating: Begin gentle heating of the flask using a sand or oil bath while stirring. This prevents bumping and ensures even heat distribution.

-

Observation: Carefully observe the vapor condensation ring as it rises. The boiling point is the temperature at which a steady state of condensation and dripping is observed from the thermometer bulb into the Hickman still's collection ring.

-

Data Recording: Record the stable temperature and the precise, stable pressure from the manometer.

-

Validation: After cooling and safely venting the system, the purity of the collected distillate can be re-checked (e.g., by ¹H NMR) to ensure no decomposition occurred during the process.

-

Normalization: Use a standard pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the boiling point to standard atmospheric pressure (760 mmHg) for reporting purposes.

Conclusion

This compound is a valuable synthetic intermediate whose physical properties are dictated by its unique combination of functional groups. It is a dense, high-boiling liquid that must be handled with significant care due to its reactivity and toxicity. Proper characterization via spectroscopic methods is essential for confirming its identity before use. By understanding its stability limitations and employing appropriate handling and purification techniques, researchers can effectively leverage this versatile molecule in their synthetic endeavors.

References

- 1. Methyl 3-bromo-2-oxobutanoate | C5H7BrO3 | CID 11183175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-bromo-3-oxobutanoate | C5H7BrO3 | CID 295655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-bromo-2-butenoate (cis+trans), = 95.0 GC 17642-18-1 [sigmaaldrich.com]

- 5. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 6. METHYL 3-BROMOBUTANOATE | 21249-59-2 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Methyl 2-bromo-3-oxobutanoate: Synthesis, Properties, and Applications

Abstract

Methyl 2-bromo-3-oxobutanoate, also known as methyl α-bromoacetoacetate, is a highly functionalized and reactive organic compound. As a bifunctional molecule containing both an α-bromo moiety and a β-ketoester group, it serves as a versatile and crucial building block in advanced organic synthesis. Its utility spans the synthesis of complex heterocyclic systems, pharmaceuticals, and fine chemicals. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a detailed and validated synthesis protocol, key reaction mechanisms, and essential safety and handling procedures. The content herein is curated for researchers, chemists, and professionals in drug development who require a technical and practical understanding of this valuable synthetic intermediate.

Chemical Identity and Structural Elucidation

This compound is a derivative of butanoic acid featuring a methyl ester at the C1 position, a ketone at the C3 position, and a bromine atom at the C2 (or α) position. It is crucial to distinguish it from its isomers, such as methyl 3-bromo-2-oxobutanoate and methyl 4-bromo-3-oxobutanoate, as the position of the bromine atom dictates its reactivity and synthetic applications.[1][2][3]

The IUPAC name for the compound is This compound .[2] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Common Name | Methyl α-bromoacetoacetate | [2] |

| CAS Number | 3600-18-8 | [2] |

| Molecular Formula | C₅H₇BrO₃ | [2] |

| Molecular Weight | 195.01 g/mol | [2] |

| Canonical SMILES | CC(=O)C(C(=O)OC)Br | [2] |

| InChIKey | ZWBZYFBEOOKNPH-UHFFFAOYSA-N | [2] |

The molecule possesses a chiral center at the C2 position, meaning it can exist as two enantiomers, (R)-methyl 2-bromo-3-oxobutanoate and (S)-methyl 2-bromo-3-oxobutanoate. Unless a chiral synthesis is employed, the compound is typically produced and used as a racemic mixture.

Physicochemical and Spectroscopic Data

The physical properties of this compound are critical for its handling, storage, and use in reactions. While extensive experimental data is not always published, computed properties and data from analogous compounds provide reliable estimates.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Based on typical α-bromo ketoesters |

| Boiling Point | ~70-75 °C at 20 mmHg | Estimated from similar compounds[4] |

| Density | ~1.5 g/cm³ | Estimated |

| Solubility | Soluble in most organic solvents (e.g., DCM, Ether, Ethyl Acetate). Slightly soluble in water, likely with hydrolysis. | [5] |

| Refractive Index | ~1.46-1.48 | Estimated |

Spectroscopic Characterization: Proper characterization is essential to confirm the identity and purity of the synthesized compound. Expected spectral data includes:

-

¹H NMR: Signals expected for the acetyl methyl protons (CH₃CO-, ~2.4 ppm), the methoxy protons (-OCH₃, ~3.8 ppm), and the α-proton (-CH(Br)-, ~4.8-5.0 ppm).

-

¹³C NMR: Resonances for the ester carbonyl, keto carbonyl, methoxy carbon, acetyl methyl carbon, and the α-carbon bearing the bromine.

-

IR Spectroscopy: Characteristic strong absorption bands for the ester C=O stretch (~1740 cm⁻¹) and the ketone C=O stretch (~1720 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 194 and 196.

Synthesis Protocol: α-Bromination of Methyl Acetoacetate

The most common and efficient method for preparing this compound is the selective α-bromination of methyl acetoacetate. This reaction proceeds via an enol or enolate intermediate.

Expertise & Rationale: The choice of brominating agent and solvent is critical. Dioxane dibromide or N-bromosuccinimide (NBS) are often preferred over elemental bromine (Br₂) for laboratory-scale synthesis to improve handling safety and selectivity. The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform to favor the enol form and facilitate the reaction. An acid catalyst can be used to accelerate enolization, but the hydrogen bromide (HBr) generated in situ often serves this purpose. The temperature must be controlled carefully (typically 0-5 °C) to prevent over-bromination and decomposition.

Detailed Step-by-Step Methodology

-

Reactor Setup: A 250 mL three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet with a bubbler connected to a base trap (e.g., sodium hydroxide solution) to neutralize the HBr byproduct. The entire apparatus must be oven-dried and assembled under a dry nitrogen atmosphere.

-

Reagent Preparation: Dissolve methyl acetoacetate (11.6 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM) in the reaction flask.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Bromination: Prepare a solution of elemental bromine (16.0 g, 5.1 mL, 0.1 mol) in 20 mL of DCM. Add this bromine solution dropwise to the stirred methyl acetoacetate solution over approximately 1 hour, ensuring the temperature does not rise above 5 °C. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully pour the mixture into 100 mL of cold saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining acid and bromine. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with 30 mL portions of DCM.

-

Washing & Drying: Combine all organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield pure this compound as a pale yellow liquid.

Self-Validation: The identity and purity of the final product must be confirmed using the analytical methods described in Section 2 (NMR, IR, MS).

Synthesis and Mechanism Diagram

References

- 1. Methyl 3-bromo-2-oxobutanoate | C5H7BrO3 | CID 11183175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-bromo-3-oxobutanoate | C5H7BrO3 | CID 295655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. chembk.com [chembk.com]

"Methyl 2-bromo-3-oxobutanoate" synthesis from methyl acetoacetate

An In-Depth Technical Guide to the Synthesis of Methyl 2-bromo-3-oxobutanoate from Methyl Acetoacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly valuable synthetic intermediate, particularly in the pharmaceutical industry, serving as a key building block for a variety of complex molecular architectures. Its synthesis via the α-bromination of methyl acetoacetate is a classic, yet fundamentally important, transformation in organic chemistry. This guide provides a comprehensive exploration of this synthesis, delving into the core chemical principles, presenting a detailed and field-tested experimental protocol, and emphasizing a culture of safety through a thorough analysis of hazards and mitigation strategies. Furthermore, we will discuss modern, safer alternative brominating agents and conclude with methods for product characterization.

The Underlying Chemistry: A Mechanistic Perspective

The successful synthesis of this compound hinges on the principles of α-halogenation of a β-dicarbonyl compound. The reaction is not a direct attack on the starting material but proceeds through a critical intermediate, the enol.

The Crucial Role of Keto-Enol Tautomerism

Methyl acetoacetate, like other β-keto esters, exists in a dynamic equilibrium between its keto and enol forms.[1][2] While the keto tautomer is thermodynamically more stable and predominates, the enol form is the reactive species in this synthesis.[3][4] The α-carbon, situated between two electron-withdrawing carbonyl groups, possesses unusually acidic protons. Removal of one of these protons leads to the formation of a nucleophilic enol intermediate.[3][5] The equilibrium can be influenced by factors such as the solvent system employed.[1][2][6]

Acid Catalysis: Accelerating the Rate-Determining Step

The conversion of the keto form to the reactive enol is the slow, rate-determining step of the overall reaction.[5][7][8] The introduction of an acid catalyst, such as glacial acetic acid or hydrobromic acid, significantly accelerates this process.[3][9] The mechanism involves the initial protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens and facilitates the tautomerization to the enol.[5][9] Kinetic studies confirm that the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, underscoring that enol formation is the kinetic bottleneck.[8]

The Electrophilic Attack

Once formed, the electron-rich double bond of the enol acts as a potent nucleophile. It readily attacks the electrophilic bromine molecule (Br₂), resulting in the formation of a new carbon-bromine bond at the α-position and generating a bromide ion.[3][5][7] Subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, this compound. This reaction is highly regioselective for the central α-carbon due to the enhanced acidity of its protons.

Visualizing the Reaction Pathway

The following diagram illustrates the complete acid-catalyzed mechanism for the bromination of methyl acetoacetate.

Caption: Acid-catalyzed bromination of methyl acetoacetate via an enol intermediate.

A Validated Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound using molecular bromine. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 11.61 g | 0.10 | Starting material. |

| Bromine | Br₂ | 159.81 | 16.0 g (5.1 mL) | 0.10 | Extremely hazardous. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~50 mL | - | Solvent and catalyst. |

| Sodium Bisulfite (sat. soln) | NaHSO₃ | 104.06 | As needed | - | For quenching excess bromine. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - | Extraction solvent. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | To neutralize acetic acid. |

| Brine (sat. NaCl soln) | NaCl | 58.44 | ~50 mL | - | To aid phase separation. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent. |

Step-by-Step Methodology

-

Reaction Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a 50 mL pressure-equalizing dropping funnel, and a condenser. Crucially, perform all steps within a certified chemical fume hood.

-

Initial Charge: Charge the flask with methyl acetoacetate (11.61 g, 0.10 mol) and 25 mL of glacial acetic acid. Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (16.0 g, 0.10 mol) in 25 mL of glacial acetic acid. Add this solution dropwise to the cooled, stirred reaction mixture over approximately 30-45 minutes.

-

Causality: Slow, controlled addition is essential to manage the exothermic nature of the reaction and to prevent a buildup of unreacted bromine, which minimizes the formation of undesired dibrominated byproducts.[10] The disappearance of the characteristic red-brown bromine color indicates its consumption.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for another hour to ensure the reaction goes to completion.

-

Work-up and Quenching: Slowly pour the reaction mixture into 200 mL of cold water in a beaker. If the solution retains a yellow or brown color, add saturated sodium bisulfite solution dropwise with stirring until the color is fully discharged.

-

Causality: This step quenches any unreacted, hazardous bromine, converting it to non-volatile and colorless bromide salts (Br⁻), which is critical for safety and product purity.

-

-

Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with dichloromethane (2 x 50 mL).

-

Washing and Neutralization: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (carefully, to neutralize residual acetic acid, which will evolve CO₂), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator. The result is crude this compound, which is often of sufficient purity for subsequent steps. If higher purity is required, vacuum distillation can be performed.[11]

Safety as a Self-Validating System

A thorough understanding and mitigation of risks are paramount. The protocols described are designed to be self-validating by integrating safety at every step.

Hazard Analysis

| Chemical | Primary Hazards |

| **Bromine (Br₂) ** | Fatal if inhaled, causes severe skin burns and eye damage, very toxic to aquatic life. [12][13] Highly corrosive and a strong oxidizing agent.[14][15] |

| Glacial Acetic Acid | Corrosive, causes severe skin burns and eye damage. Flammable liquid and vapor. |

| Dichloromethane | Suspected of causing cancer. Causes skin and eye irritation. |

Engineering Controls and Personal Protective Equipment (PPE)

-

Fume Hood: All manipulations involving liquid bromine and volatile organic solvents must be conducted in a properly functioning chemical fume hood.[12][15]

-

Gloves: Wear heavy-duty, chemically resistant nitrile or neoprene gloves.[13][15] Disposable gloves offer insufficient protection against bromine.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory when handling bromine.[13][15]

-

Lab Coat: A flame-resistant lab coat must be worn and buttoned.

Emergency Procedures

-

Bromine Spills: Immediately evacuate the area if the spill is large. For small, contained spills in a fume hood, cover with a neutralizing agent like a 1 M solution of sodium thiosulfate and absorb with a chemical absorbent.[13][15]

-

Personal Exposure: In case of skin contact, immediately remove all contaminated clothing and flush the affected area with copious amounts of soap and water for at least 15 minutes.[13][16] For eye contact, flush with water for 15-20 minutes. Seek immediate medical attention in all cases of exposure.[16]

Alternative Brominating Agents for Enhanced Safety and Selectivity

The significant hazards associated with liquid bromine have driven the development of safer, solid-state alternatives.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used crystalline reagent that serves as an excellent source for electrophilic bromine.[17][18] Its primary advantage is that it provides a low, steady concentration of bromine in the reaction medium, which can suppress side reactions and enhance selectivity.[19] The reaction is typically initiated with a radical initiator or, for α-bromination of carbonyls, an acid catalyst.[17] The use of NBS often leads to cleaner reactions with simpler work-ups.

Bromodimethylsulfonium Bromide (BDMS)

This reagent offers a mild and highly regioselective method for the α-monobromination of β-keto esters.[10] A significant advantage of BDMS is that the reaction often proceeds efficiently at room temperature or below without the need for an added catalyst, producing the monobrominated product in excellent yield with no dibrominated byproducts.[10] This simplifies the protocol and purification process considerably.

Product Characterization

Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic shifts for the methyl, methoxy, and α-CHBr protons.

-

Mass Spectrometry (MS): Provides the molecular weight and the distinct isotopic pattern characteristic of a monobrominated compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[20]

Conclusion

The synthesis of this compound from methyl acetoacetate is a powerful and illustrative example of acid-catalyzed α-halogenation. A deep understanding of the underlying keto-enol tautomerism is key to controlling this transformation. While the classic method using molecular bromine is effective, its significant hazards necessitate stringent safety protocols. Modern alternatives like NBS and BDMS offer safer and often more selective routes to this valuable synthetic intermediate. For the drug development professional, mastery of this reaction provides access to a versatile building block essential for the construction of complex and biologically active molecules.[5]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. The keto–enol tautomerization of ethyl acetoacetate in choline ionic liquids: the role of cation and anion in switching the tautomeric equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 9. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]

- 10. A Mild and Regioselective Method for α-Bromination of β-Keto Esters and 1,3-Diketones Using Bromodimethylsulfonium Bromide (BDMS) [organic-chemistry.org]

- 11. WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates - Google Patents [patents.google.com]

- 12. carlroth.com [carlroth.com]

- 13. tatachemicals.com [tatachemicals.com]

- 14. Bromine handling and safety | DOCX [slideshare.net]

- 15. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 16. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 17. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 18. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-bromo-3-oxobutanoate

Foreword: Unveiling the Molecular Architecture

In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Methyl 2-bromo-3-oxobutanoate, a versatile building block in organic synthesis, presents a compelling case for the power of modern spectroscopic techniques. Its structure, featuring a reactive α-bromoketone moiety and an ester functional group, gives rise to a unique spectral signature. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering researchers and drug development professionals a comprehensive reference for its identification and characterization. Understanding these spectroscopic fingerprints is not merely an academic exercise; it is the cornerstone of ensuring reaction success, purity, and, ultimately, the efficacy and safety of downstream applications.

Structural and Chemical Overview

This compound (CAS No. 3600-18-8) is a functionalized ketoester with the molecular formula C₅H₇BrO₃ and a molecular weight of 195.01 g/mol .[1] Its structure is characterized by a butane backbone with a methyl ester at the C1 position, a bromine atom at the C2 position, and a ketone at the C3 position. The presence of two electrophilic centers, the α-carbon bearing the bromine and the carbonyl carbons, makes it a highly reactive and valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit three distinct signals corresponding to the three different proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality of Chemical Shift |

| ~4.5 - 5.0 | Singlet | 1H | CH-Br (C2-H) | The electronegative bromine atom and the adjacent carbonyl group strongly deshield this proton, causing a significant downfield shift. |

| ~3.8 | Singlet | 3H | O-CH₃ | The protons of the methyl ester are deshielded by the adjacent oxygen atom. |

| ~2.4 | Singlet | 3H | CO-CH₃ | The protons of the acetyl group are deshielded by the adjacent carbonyl group. |

A publication by Dey et al. reports a singlet at 4.19 ppm for the α-proton (CH-Br), which is slightly upfield from the general predicted range but consistent with the deshielding effects of the adjacent bromine and carbonyl groups.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct map of the carbon framework. For this compound, four distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale for Chemical Shift |

| ~195 | C=O (Ketone, C3) | The carbonyl carbon of the ketone is significantly deshielded and appears at a very low field. |

| ~165 | C=O (Ester, C1) | The carbonyl carbon of the ester is also deshielded, but typically appears slightly upfield from a ketone carbonyl. |

| ~53 | O-CH₃ | The carbon of the methyl ester is attached to an electronegative oxygen atom. |

| ~50 | CH-Br (C2) | The carbon atom bonded to the electronegative bromine atom is deshielded. |

| ~28 | CO-CH₃ (C4) | The methyl carbon of the acetyl group is in a typical region for a methyl ketone. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is dominated by the characteristic stretching vibrations of its two carbonyl groups.

A study by Dey et al. provides the following experimental FT-IR data for this compound: 3493, 2986, 1792, 1718, 869 cm⁻¹.[3]

Table 3: Interpretation of IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance and Rationale |

| 1792 | C=O Stretch | Ester Carbonyl | The high frequency of this ester carbonyl stretch is noteworthy and may be influenced by the electron-withdrawing effect of the adjacent α-bromo substituent. |

| 1718 | C=O Stretch | Ketone Carbonyl | This absorption is characteristic of an aliphatic ketone. The presence of two distinct, strong carbonyl peaks is a key feature for identifying this molecule. |

| 2986 | C-H Stretch | Aliphatic C-H | This absorption corresponds to the stretching vibrations of the methyl groups. |

| 3493 | Overtone/Combination Band or Impurity | - | This weak absorption is likely an overtone or combination band, or potentially due to a small amount of water impurity. |

| 869 | C-Br Stretch | Alkyl Halide | This absorption falls within the typical range for a C-Br stretching vibration. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural fragments of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion | Proposed Fragmentation Pathway |

| 194/196 | [C₅H₇BrO₃]⁺ | Molecular Ion |

| 151/153 | [C₄H₄BrO₂]⁺ | Loss of acetyl radical (•COCH₃) |

| 135/137 | [C₃H₂BrO₂]⁺ | Loss of methoxycarbonyl radical (•COOCH₃) |

| 115 | [C₄H₃O₃]⁺ | Loss of •Br |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

| 43 | [COCH₃]⁺ | Acetyl cation (likely to be a prominent peak) |

The fragmentation is likely initiated by cleavage of the bonds alpha to the carbonyl groups, which are inherently weak. The loss of the acetyl and methoxycarbonyl radicals are expected to be significant fragmentation pathways.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized protocols for obtaining the spectra discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place it in a liquid cell.

-

-

Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, scan the mid-infrared region (4000-400 cm⁻¹).

-

Collect a background spectrum of the salt plates or solvent for subtraction.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Scan a suitable mass range (e.g., m/z 30-250) to detect the molecular ion and major fragment ions.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion: A Synthesis of Spectroscopic Insights

The spectroscopic data of this compound, when analyzed in concert, provide an unambiguous structural elucidation. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of the key ester and ketone functional groups. Finally, mass spectrometry corroborates the molecular weight and offers valuable information about the molecule's fragmentation behavior under ionization. This comprehensive spectroscopic profile serves as a critical quality control metric for synthetic chemists and a foundational piece of information for further research and development endeavors involving this versatile chemical intermediate.

References

An In-Depth Technical Guide to the Safe Handling and Risk Assessment of Methyl 2-bromo-3-oxobutanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safe handling, risk mitigation, and emergency procedures for Methyl 2-bromo-3-oxobutanoate. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety data with practical, field-proven insights to empower researchers to work confidently and safely with this reactive chemical intermediate. The focus is on understanding the causality behind safety protocols, ensuring a proactive and informed approach to laboratory work.

Chemical and Physical Profile

This compound, also known as methyl alpha-bromoacetoacetate, is a functionalized keto-ester commonly employed in organic synthesis.[1] Its utility as a building block in the development of more complex molecules, including pharmaceutical intermediates, is derived from its two reactive centers: the electrophilic carbon bearing the bromine atom and the enolizable ketone. This dual reactivity, however, necessitates a thorough understanding of its properties to ensure safe handling.

Table 1: Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3600-18-8 | [1] |

| Molecular Formula | C5H7BrO3 | [1] |

| Molecular Weight | 195.01 g/mol | [1][2] |

| InChIKey | ZWBZYFBEOOKNPH-UHFFFAOYSA-N | [1] |

| Synonyms | Methyl alpha-bromoacetoacetate | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Rationale and Implications |

| Physical State | Liquid | [3][4] |

| Appearance | Light yellow liquid | [3] |

| Boiling Point | 62 °C @ 11 mmHg (for related compound) | [3] |

| Flash Point | 43 °C / 109.4 °F (for related compound) | [3] |

| Stability | Stable under normal conditions. | [5] |

| Reactivity | Vapors may form explosive mixtures with air.[3][6][7] Thermal decomposition can release irritating and toxic gases such as hydrogen bromide and carbon oxides.[3][6] |

Hazard Identification and Proactive Risk Assessment

The primary hazards associated with this compound stem from its properties as an alpha-haloketone, a class of compounds known for their alkylating ability and potent sensory irritation. A simple listing of hazards is insufficient; a researcher must understand the mechanism of the hazard to properly mitigate the risk.

GHS Hazard Profile: While a specific GHS classification for this compound is not consistently available, data from closely related brominated esters provide a strong basis for hazard assessment.

-

Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with prolonged contact.[6][8][9][10] The α-bromo ketone moiety can react with biological nucleophiles in the skin.

-

Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[8][9][10] This compound is a potent lachrymator, causing an immediate and intense tearing response.[5][11]

-

Respiratory Irritation: Vapors may cause respiratory tract irritation.[8][9]

-

Skin Sensitization: May cause an allergic skin reaction.[2][8]

-

Flammability: Flammable or combustible liquid.[3][7][8] Vapors are heavier than air and can travel to an ignition source.[6]

The following diagram illustrates the logical flow from identifying these inherent hazards to implementing a robust, experiment-specific risk mitigation strategy.

Caption: Logical workflow from hazard identification to safe experimentation.

Proactive Safety Protocols and Engineering Controls

Safe handling is not merely a matter of following rules, but of establishing a workflow that inherently minimizes risk. The following protocols are designed to be self-validating systems for researchers.

Personal Protective Equipment (PPE) Rationale

-

Eye and Face Protection: Due to its potent lachrymatory nature, standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory.[12] For any procedure with a risk of splashing, such as transfers or reaction quenching, a full-face shield must be worn over the goggles.

-

Skin Protection: A flame-retardant lab coat is required. Select chemical-resistant gloves appropriate for halogenated organic compounds, such as nitrile or neoprene. Always inspect gloves for tears or pinholes before use.[5] Contaminated gloves should be removed using a technique that avoids touching the outer surface and disposed of as hazardous waste.[13]

-

Respiratory Protection: All handling of this material must be performed within a certified chemical fume hood to prevent inhalation of vapors.[8][11]

Step-by-Step Safe Handling and Storage Workflow

-

Preparation: Before retrieving the chemical, ensure the fume hood is operational and uncluttered. Confirm the locations of the nearest eyewash station, safety shower, and spill kit.

-

PPE: Don all required PPE as outlined in section 3.1.

-

Transport: When moving the container, use a secondary, chemically resistant container to mitigate risks from accidental drops.

-

Dispensing: Conduct all weighing and dispensing operations deep within the fume hood. For transfers between containers, use grounded equipment if quantities are large enough to pose a static discharge risk.[3][7]

-

Reaction Setup: Keep the reaction vessel sealed or under a positive pressure of inert gas whenever possible.

-

Post-Handling: Tightly seal the primary container. Decontaminate any surfaces, glassware, or equipment that may have come into contact with the chemical.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive and flammable liquids.[6][9][10] It should be kept away from heat, sparks, and open flames, as well as incompatible materials like strong oxidizing agents and bases.[5][11][12] Some suppliers recommend storing in a freezer under an inert atmosphere.[4][14]

Caption: Step-by-step workflow for the safe handling of the chemical.

Emergency Response and Decontamination

Rapid and correct response to an exposure or spill is critical. All personnel working with this chemical must be familiar with these procedures before beginning work.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[5][7][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][7][12]

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7][9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7][8]

Accidental Release Protocol

The response to a spill depends on its scale. The following decision tree provides a guide for a safe and effective response.

Caption: Decision tree for responding to an accidental spill.

Detailed Spill Cleanup Steps (Minor Spill):

-

Alert & Secure: Alert others in the lab. Ensure the spill is contained within the fume hood.

-

Ventilate: Ensure the fume hood is operating at maximum capacity.

-

Protect: Wear double gloves (nitrile), a lab coat, and face shield over chemical splash goggles.

-

Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent.[5][8][9] Do not use combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.[8]

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.

-

Dispose: Dispose of all contaminated materials (gloves, absorbent, wipes) as hazardous waste according to institutional and local regulations.[6]

Disposal Considerations

Chemical waste generators are responsible for determining the proper classification and disposal method for their waste.

-

Waste Characterization: this compound waste should be classified as a flammable, corrosive, and toxic organic liquid.

-

Disposal: All waste containing this chemical, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container.[6][10] The container should be stored in a designated satellite accumulation area. Disposal must be handled by a licensed environmental waste management company in accordance with all local, state, and federal regulations. Do not pour down the drain.[6][8][9]

References

- 1. This compound | C5H7BrO3 | CID 13048349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-bromo-2-oxobutanoate | C5H7BrO3 | CID 11183175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Ethyl 2-bromo-3-oxobutanoate | 609-13-2 [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. 609-13-2|Ethyl 2-bromo-3-oxobutanoate|BLD Pharm [bldpharm.com]

A Technical Guide to the Stability and Handling of Methyl 2-bromo-3-oxobutanoate for Research and Development

Introduction

Methyl 2-bromo-3-oxobutanoate is a highly functionalized synthetic intermediate, prized in drug development and organic chemistry for its utility in constructing complex molecular architectures, particularly heterocyclic systems.[1] Its structure, incorporating both an α-halo ketone and a β-keto ester, endows it with versatile reactivity. However, these same features render the molecule inherently unstable and susceptible to multiple degradation pathways if not stored and handled with meticulous care. This guide provides an in-depth analysis of the chemical principles governing its stability, outlines field-proven protocols for its storage and handling, and offers a self-validating method for quality assessment to ensure experimental success and reproducibility.

The Chemical Basis of Instability: A Duality of Reactive Moieties

The stability challenges of this compound stem directly from its bifunctional nature. Understanding the electronic properties of its two core functional groups is paramount to predicting and preventing its degradation.

-

The α-Halo Ketone System: The presence of a bromine atom alpha to a carbonyl group creates a highly reactive electrophilic center. The strong electron-withdrawing inductive effect of the adjacent carbonyl group polarizes the carbon-bromine bond, significantly increasing the electrophilicity of the α-carbon.[2][3] This makes the compound an excellent substrate for SN2 reactions, rendering it highly susceptible to attack by a wide range of nucleophiles.[4]

-

The β-Keto Ester System: This functionality introduces two key characteristics. Firstly, the protons on the α-carbon are acidic due to resonance stabilization of the resulting enolate by both carbonyl groups.[1] This acidity makes the compound prone to deprotonation by bases, which can initiate undesirable side reactions. Secondly, the ester group, while more stable than the corresponding carboxylic acid, is susceptible to hydrolysis, particularly in the presence of moisture, acid, or base.[5][6] The product of hydrolysis, 2-bromo-3-oxobutanoic acid, is a β-keto acid, a class of compounds known for being exceptionally unstable and prone to rapid decarboxylation.[5][7][8]

Primary Decomposition Pathways

Based on its chemical structure, this compound can degrade through several distinct mechanisms. Awareness of these pathways is crucial for designing appropriate storage and reaction conditions.

-

Moisture-Induced Hydrolysis and Decarboxylation: This is one of the most common degradation routes. Atmospheric moisture can slowly hydrolyze the methyl ester to the corresponding β-keto acid. This acid intermediate readily loses carbon dioxide to yield 3-bromo-2-butanone. The presence of water is therefore a critical stability risk.

-

Nucleophilic Substitution: As a potent alkylating agent, the compound will react with any adventitious nucleophiles.[1][3][9] Common laboratory contaminants such as trace amines, water, or alcohols can act as nucleophiles, leading to the formation of impurities and a reduction in the purity of the starting material.

-

Base-Mediated Degradation: Exposure to strong bases can deprotonate the α-carbon, forming an enolate.[4] This can lead to complex side reactions, including the Favorskii rearrangement, which would result in a complete restructuring of the carbon skeleton.[1] Even weak bases can catalyze decomposition over time.

-

Thermal and Photochemical Decomposition: The compound is thermally sensitive. Upon heating, it can decompose to release toxic and corrosive vapors, such as hydrogen bromide gas.[10][11][12] Some Safety Data Sheets also recommend protection from light, suggesting that photochemical pathways may contribute to degradation.[10]

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier recommendations and the chemical principles outlined above.

Data Presentation: Storage Condition Guidelines

| Parameter | Optimal Condition | Sub-Optimal/Risk Condition | Rationale |

| Temperature | Store in freezer, under -20°C. Short-term at 2-8°C.[13] | Room temperature or fluctuating temperatures. | Minimizes thermal decomposition and slows the rate of all degradation reactions, including hydrolysis.[11][12] |

| Atmosphere | Under an inert atmosphere (Argon or Nitrogen). | Standard air atmosphere. | Prevents contact with atmospheric moisture and oxygen, mitigating hydrolysis and potential oxidative pathways. |

| Light Exposure | Store in an amber or opaque vial, protected from light.[10] | Clear vial, exposure to lab lighting. | Prevents potential light-catalyzed radical formation or other photochemical degradation. |

| Container | Tightly-sealed container with a PTFE-lined cap.[11][14] | Loosely capped or poorly sealed container. | Prevents ingress of atmospheric moisture and contaminants. |

| Incompatibilities | Store isolated from other chemicals. | Storage near strong acids, bases, oxidizing agents, or nucleophiles.[10][12][15] | Prevents accidental contact and reaction with incompatible materials that can catalyze rapid decomposition. |

Experimental Workflow: From Vial to Reaction

-

Receiving and Initial Storage: Upon receipt, immediately transfer the manufacturer's sealed container to a freezer (-20°C) designated for reactive reagents. Log the date of receipt.

-

Aliquoting for Use: To prevent contamination and repeated freeze-thaw cycles of the bulk supply, it is best practice to aliquot the material.

-

Allow the main container to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold chemical.

-

Working under a blanket of inert gas (e.g., in a glovebox or using a Schlenk line), quickly transfer the desired amounts into smaller, tared, amber glass vials with PTFE-lined caps.

-

Backfill each vial with inert gas, seal tightly, and label clearly with the compound name, date, and concentration (if diluted).

-

Return the main container and the new aliquots to the freezer immediately.

-

-

Use in Reaction:

-

When ready to use an aliquot, again, allow it to warm to room temperature in a desiccator.

-

Prepare the reaction vessel under an inert atmosphere.

-

Using a gas-tight syringe, draw up the required volume of the liquid reagent and add it directly to the reaction mixture.

-

Ensure the reaction solvent is anhydrous and the glassware is thoroughly dried to prevent introducing water.

-

Experimental Protocol for Quality Assessment

To ensure the integrity of the reagent before a critical experiment, a simple quality check is a self-validating system that confirms purity and prevents the use of degraded material.

Objective: To verify the purity of this compound via ¹H NMR Spectroscopy.

Methodology:

-

Sample Preparation:

-

Under an inert atmosphere, draw a small sample (approx. 5-10 mg) of the compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ should be passed through a plug of neutral alumina immediately before use to remove acidic impurities and water.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

-

Data Interpretation:

-

Pristine Sample: The spectrum should show clean signals corresponding to the structure: a singlet for the acetyl methyl protons (~2.4 ppm), a singlet for the α-proton (~4.8 ppm), and a singlet for the ester methyl protons (~3.8 ppm).

-

Signs of Degradation: Look for the appearance of new signals. A common impurity from hydrolysis and decarboxylation is 3-bromo-2-butanone, which would show a doublet and a quartet. The presence of a broad singlet corresponding to water (H₂O) is a key indicator that hydrolysis is likely occurring. Any significant signals outside of the expected peaks warrant purification or disposal of the reagent.

-

Visualization: Reagent Handling and Stability Workflow

The following diagram outlines the logical decision-making process for the handling and use of this compound to ensure experimental integrity.

Caption: Decision workflow for handling this compound.

Conclusion

This compound is a powerful synthetic tool whose reactivity is matched by its instability. Successful and reproducible research hinges on a thorough understanding of its degradation pathways—primarily hydrolysis, nucleophilic attack, and base-mediated reactions. By implementing stringent storage conditions, including freezer temperatures under an inert atmosphere, and adopting meticulous handling protocols that exclude moisture and contaminants, researchers can preserve the integrity of this valuable reagent. Routine quality control checks serve as a final, crucial validation step, ensuring that the high reactivity of this compound is directed toward the desired synthetic outcome rather than undesirable decomposition.

References

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 5. aklectures.com [aklectures.com]

- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnisotopes.com [cdnisotopes.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. chemscene.com [chemscene.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of Methyl 2-bromo-3-oxobutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-3-oxobutanoate, a halogenated β-keto ester, is a versatile reagent in organic synthesis, serving as a key building block for a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its utility in these synthetic pathways is critically dependent on its solubility in various organic solvents, which governs reaction kinetics, purification strategies, and overall process efficiency. This in-depth technical guide provides a thorough examination of the solubility characteristics of this compound, offering both theoretical predictions and practical experimental methodologies.

Understanding the Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction, suggesting that substances with similar polarities and hydrogen bonding capabilities will be miscible.

Molecular Structure Analysis of this compound

To predict the solubility of this compound, a detailed analysis of its structure is essential.

Navigating the Ambident Reactivity of Methyl 2-bromo-3-oxobutanoate: A Mechanistic Guide for Synthetic Chemists

An In-depth Technical Guide:

Introduction: The Strategic Value of a Bifunctional Reagent

Methyl 2-bromo-3-oxobutanoate (MBBO) is a deceptively simple molecule that packs a significant punch in the synthetic chemist's arsenal. As an α-halo-β-ketoester, its structure presents a fascinating case of ambident reactivity, featuring multiple electrophilic centers and acidic protons. This duality is not a liability but rather a source of its profound versatility, allowing it to serve as a linchpin in the synthesis of complex heterocyclic systems, pharmaceutical intermediates, and fine chemicals.

Understanding the nuanced reaction mechanisms of MBBO is paramount to harnessing its full potential. The choice of nucleophile and reaction conditions dictates the outcome, steering the reaction down one of several distinct pathways. This guide provides an in-depth exploration of these mechanisms, offering not just protocols, but the underlying strategic rationale to empower researchers to make informed, predictive decisions in their synthetic designs.

The Molecular Landscape: Identifying Key Reactive Sites

The reactivity of MBBO is governed by the interplay of its functional groups. A thorough analysis of its electronic and steric features is the foundation for predicting its behavior.

Figure 1: Key reactive sites on this compound.

-

The α-Carbon: This carbon is directly attached to the bromine atom, making it an electrophilic center susceptible to nucleophilic attack. According to Hard and Soft Acids and Bases (HSAB) theory, this sp³-hybridized carbon is a relatively "soft" electrophile. It is the primary site for Sₙ2 substitution reactions.[1][2]

-

The Carbonyl Carbons: Both the ketone and ester carbonyl carbons are electron-deficient due to the polarity of the C=O bond, rendering them "hard" electrophilic centers. They are potential targets for attack by hard nucleophiles.

-

The γ-Protons: The protons on the terminal methyl group (C4) are significantly acidic due to the electron-withdrawing effect of the adjacent ketone. Abstraction of one of these protons by a base leads to the formation of an enolate, which is a key intermediate in rearrangement reactions.[3][4]

This inherent competition between reaction at the soft α-carbon and base-mediated enolization at the γ-position is the central theme of MBBO chemistry.

Pathway I: Direct Substitution (Sₙ2) with Soft Nucleophiles

When MBBO is treated with soft, non-basic nucleophiles, the dominant reaction pathway is a direct bimolecular nucleophilic substitution (Sₙ2) at the α-carbon.[2] This reaction is often exceptionally fast for α-haloketones compared to simple alkyl halides.[5] This rate enhancement is attributed to the alignment of the incoming nucleophile with the π-orbital of the adjacent carbonyl group, which stabilizes the transition state.[5][6]

Common Soft Nucleophiles:

-

Thiols (R-SH) and Thiolates (R-S⁻)

-

Primary and Secondary Amines (R-NH₂, R₂NH)

-

Azide (N₃⁻)

-

Carbon nucleophiles like stabilized enolates

Mechanism: Sₙ2 Backside Attack

The mechanism involves a concerted, single-step process where the nucleophile attacks the α-carbon from the side opposite the bromine atom (backside attack).[1][7] This leads to an inversion of configuration if the α-carbon is a stereocenter.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 2-Bromo-3-Oxobutanoate in a Modified Hantzsch Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry since 1881, is a robust multi-component reaction for creating 1,4-dihydropyridines (DHPs) and their corresponding pyridines.[1][2] These scaffolds are of immense interest in medicinal chemistry, forming the core of numerous calcium channel blockers like nifedipine and amlodipine.[1][3] This guide details a strategic modification of the classical Hantzsch synthesis, employing methyl 2-bromo-3-oxobutanoate as a key reactant. The introduction of the α-bromo substituent provides a significant process advantage: it facilitates a direct, one-pot synthesis of the fully aromatized pyridine ring, obviating the need for a separate, often harsh, oxidation step. This document provides an in-depth mechanistic rationale, field-proven insights, and a detailed experimental protocol for this advanced synthetic approach.

The Classical Hantzsch Synthesis: A Foundational Overview

The traditional Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[1][4] The reaction proceeds through several well-established stages to first produce a 1,4-dihydropyridine, also known as a "Hantzsch ester."[2]

The core mechanism can be summarized in three primary phases:

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[2][3]

-

Enamine Formation: A second equivalent of the β-ketoester condenses with ammonia to yield a β-enamino ester.[2][3]

-

Michael Addition & Cyclization: The enamine adds to the α,β-unsaturated intermediate (a Michael addition), which is followed by cyclization and dehydration to form the stable 1,4-dihydropyridine ring.[3]

To obtain the final pyridine, this DHP intermediate must be oxidized. This aromatization step is the driving force of the subsequent reaction but often requires strong oxidants like nitric acid, potassium permanganate, or chromium(VI) oxide, which can present challenges regarding safety, waste disposal, and substrate compatibility.[1]

Figure 1: Conceptual workflow of the classical Hantzsch pyridine synthesis.

This compound: A Strategic Reagent for Direct Aromatization

The use of an α-halo-β-ketoester, specifically this compound, fundamentally alters the final stage of the Hantzsch synthesis. The bromine atom, positioned alpha to the ester carbonyl, serves as an excellent leaving group. This structural feature enables a spontaneous or thermally induced elimination of hydrogen bromide (HBr) from the dihydropyridine intermediate, leading directly to the aromatic pyridine product.

Causality Behind This Approach: This modification is a prime example of strategic reagent selection to enhance process efficiency. By incorporating a latent leaving group into one of the building blocks, the reaction circumvents the need for an external oxidant. This leads to a more atom-economical and "greener" synthesis, avoiding the addition of stoichiometric amounts of often toxic and difficult-to-remove oxidizing agents.[1] The dihydropyridine intermediate, if formed, possesses a proton at the 4-position and a bromine atom at the 3-position (originating from the bromo-ketoester), setting the stage for a facile elimination reaction that is energetically favored by the formation of the stable aromatic pyridine ring.[5]

Figure 2: Direct aromatization pathway using a bromo-substituted ketoester.

Application Notes: Field-Proven Insights

Expertise & Experience

-

Primary Advantage - Oxidant-Free Aromatization: The principal benefit is the elimination of a dedicated oxidation step. Classical oxidants can lead to side reactions, including over-oxidation or degradation of sensitive functional groups on the aldehyde substrate. This modified protocol is inherently milder and often results in a cleaner reaction profile.

-

Reaction Scope: This method is broadly applicable to a range of aldehydes, particularly aromatic and heteroaromatic aldehydes. Electron-withdrawing or -donating groups on the aldehyde are generally well-tolerated. Aliphatic aldehydes can also be used, though they may require slightly adjusted conditions.

-

Symmetrical vs. Unsymmetrical Pyridines:

-

To synthesize a symmetrical pyridine (identical substituents at the 2- and 6-positions), one would use two equivalents of this compound.

-

To create an unsymmetrical pyridine, one equivalent of the bromo-ketoester is used along with one equivalent of a different β-ketoester (e.g., ethyl acetoacetate), as detailed in the protocol below. This allows for differential functionalization of the final product.

-

-

Control of Reaction Conditions: While the aromatization can be spontaneous, gentle heating (reflux in ethanol or isopropanol) is typically required to drive the initial condensation and subsequent elimination to completion. The reaction progress should be monitored carefully by Thin-Layer Chromatography (TLC) to avoid potential side reactions from prolonged heating.

Trustworthiness & Self-Validation

-

Reaction Monitoring: The reaction can be effectively monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The disappearance of the aldehyde and the appearance of a new, lower Rf spot (the DHP intermediate, which may be transient) followed by the formation of the more polar, UV-active pyridine product are key indicators of reaction progress.

-

Expected Observations: The reaction mixture typically turns from colorless or pale yellow to a darker yellow or orange hue as the conjugated intermediates and final product form. If the product is a solid, precipitation may occur upon cooling the reaction mixture.

-

Troubleshooting:

-

Stalled Reaction: If TLC indicates the presence of starting materials after several hours, a catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to promote the initial Knoevenagel and enamine formation steps.

-

Formation of Side Products: The primary challenge can be the reactivity of the bromo-ketoester. If significant decomposition or side reactions are observed, lowering the reaction temperature and extending the reaction time may be beneficial. Ensure the ammonium acetate used is of good quality and reasonably anhydrous.

-

Detailed Experimental Protocol: Synthesis of an Unsymmetrical Pyridine

This protocol describes the synthesis of Methyl 5-acetyl-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate as a representative example.

Reaction Scheme: (Self-correction: Cannot generate images. Will describe reactants and product clearly in the table.)

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 4-Methoxybenzaldehyde | 1.0 | 136.15 | 5.0 | 681 mg | Aldehyde |

| This compound | 1.0 | 195.01 | 5.0 | 975 mg | Bromo β-Ketoester |

| Ethyl 3-aminocrotonate | 1.0 | 129.16 | 5.0 | 646 mg | Enamine Source |

| Ethanol (Absolute) | - | - | - | 20 mL | Solvent |

Note on Enamine Source: For simplicity and control, this protocol uses a pre-formed enamine (ethyl 3-aminocrotonate) instead of generating it in situ from ethyl acetoacetate and ammonia. This often leads to cleaner reactions and better yields.

Step-by-Step Methodology

-

Preparation:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzaldehyde (681 mg, 5.0 mmol).

-

Add absolute ethanol (20 mL) and stir until the aldehyde is fully dissolved.

-

-

Reagent Addition:

-

Sequentially add ethyl 3-aminocrotonate (646 mg, 5.0 mmol) to the flask.

-

Add this compound (975 mg, 5.0 mmol) to the reaction mixture.

-

-

Reaction:

-

Heat the reaction mixture to a gentle reflux (approx. 80-85°C) with vigorous stirring.

-

The solution will typically develop a yellow to orange color.

-

-

Monitoring:

-

Monitor the reaction progress by TLC every 60 minutes (eluent: 3:1 Hexane/Ethyl Acetate).

-

The reaction is typically complete within 4-8 hours, indicated by the consumption of the aldehyde.

-

-

Work-up & Isolation:

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Reduce the solvent volume to approximately 5 mL using a rotary evaporator.

-

Pour the concentrated mixture into 50 mL of ice-cold water while stirring. A precipitate may form. If an oil forms, continue stirring vigorously.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 40 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification & Analysis:

-

Purify the crude residue by column chromatography on silica gel, using a gradient eluent system starting from 9:1 Hexane/Ethyl Acetate to 2:1 Hexane/Ethyl Acetate.

-